2-(Cyclohexen-1-yl)-2-fluoroacetic acid
Description
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCOJDOHJGOFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780235-13-3 | |
| Record name | 2-(cyclohex-1-en-1-yl)-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Cycle and Reaction Mechanism
The primary amine (e.g., cinchona alkaloid derivatives) forms a transient enamine with the ketone, enhancing nucleophilicity at the α-carbon. Simultaneously, the chiral phosphate catalyst undergoes anion exchange with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), generating a soluble chiral fluorinating agent. The enamine reacts with this agent, delivering the fluorinated product with high enantiomeric excess (e.e. >90% in model systems). Subsequent hydrolysis of the enamine and oxidation of the ketone to the carboxylic acid completes the synthesis (Figure 1).
Reaction Conditions :
- Solvent: Dichloromethane or toluene
- Temperature: 0–25°C
- Catalyst Loading: 5–10 mol%
- Yield: 60–75% (theoretical, based on analogous substrates)
This method is advantageous for producing enantiomerically pure products but requires precise control over reaction stoichiometry and catalyst compatibility.
Direct Fluorination Using Nonafluorobutanesulfonyl Fluoride
A scalable route to 2-(cyclohexen-1-yl)-2-fluoroacetic acid involves direct fluorination of a cyclohexenyl acetic acid precursor. Seth et al. demonstrated the efficacy of nonafluorobutanesulfonyl fluoride (NfF) for installing fluorine in carbohydrate-derived systems, which can be adapted for this target compound.
Synthesis of 2-(Cyclohexen-1-yl)acetic Acid Derivatives
The cyclohexenyl moiety is introduced via a palladium-catalyzed Ferrier rearrangement of methyl-D-mannose pyranoside, yielding a cyclohexenyl sugar intermediate. Mitsunobu conditions then install the nucleobase, but this step is modified to instead introduce an acetic acid backbone. Key steps include:
- Cyclohexenyl Ring Formation : Pd-mediated Ferrier rearrangement forms the cyclohexene ring.
- Acetic Acid Installation : Mitsunobu reaction with glycolic acid derivatives attaches the carboxylic acid group.
- Fluorination : Treatment with NfF under basic conditions (e.g., KHMDS) selectively fluorinates the α-position.
Optimized Conditions :
- Base: Potassium hexamethyldisilazide (KHMDS)
- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C to 0°C
- Yield: 50–65% (reported for analogous F-CeNA synthesis)
This method benefits from commercial availability of starting materials but faces challenges in regioselectivity and purification of polar intermediates.
Acidification of Sodium 2-(Cyclohexen-1-yl)-2-fluoroacetate
Adapting protocols for fluoroacetic acid synthesis, the target compound can be accessed via acidification of its sodium salt. This two-step approach first generates the sodium fluoroacetate derivative, followed by protonation.
Preparation of Sodium 2-(Cyclohexen-1-yl)-2-fluoroacetate
- Nucleophilic Fluorination : Reacting 2-bromo-2-(cyclohexen-1-yl)acetic acid with potassium fluoride (KF) in dimethylformamide (DMF) substitutes bromine with fluorine.
- Salt Formation : Neutralization with sodium hydroxide yields the sodium salt.
Acidification to Free Carboxylic Acid
Treatment with concentrated hydrochloric acid in dichloromethane liberates the free acid:
$$
\text{Na}^+[\text{CH}2(\text{C}6\text{H}9)\text{COO}^-] + \text{HCl} \rightarrow \text{CH}2(\text{C}6\text{H}9)\text{COOH} + \text{NaCl}
$$
Key Considerations :
- Toxicity: Fluoroacetic acid derivatives are highly toxic; strict safety protocols are essential.
- Yield: 70–85% (based on fluoroacetyl imidazole synthesis).
Decarboxylative Fluorination of Malonic Acid Derivatives
Decarboxylative halogenation, as detailed by Tlais et al. , offers a route to α-fluoro carboxylic acids via radical intermediates. While primarily used for bromination and iodination, this method can be adapted for fluorine using silver(I) fluoride (AgF).
Reaction Pathway
- Substrate Preparation : 2-(Cyclohexen-1-yl)malonic acid is treated with AgF and an oxidant (e.g., persulfate).
- Decarboxylation : Radical cleavage of one carboxyl group generates a carbon-centered radical.
- Fluorine Incorporation : The radical abstracts a fluorine atom from AgF, yielding the monofluoro product.
Challenges :
- Low yields (20–30%) due to competing side reactions.
- Limited literature precedence for fluorination versus bromination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexen-1-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetic acid moiety to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Cyclohexen-1-yl)-2-fluoroacetic acid has shown promising results in medicinal chemistry, particularly in:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in MCF7 breast cancer cells with an IC50 value around 5 µM after 48 hours of treatment .
- Anti-inflammatory Properties: Research has shown that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, facilitating the production of various derivatives used in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions makes it suitable for synthesizing more complex molecules.
| Activity Type | Target Cell Lines | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF7 Breast Cancer Cells | 5 | Significant cytotoxicity observed |
| Anti-inflammatory | Animal Models | N/A | Reduced inflammatory markers |
| Antimicrobial | Various Bacterial Strains | N/A | Exhibited antimicrobial activity |
Synthesis Comparison
| Method | Description | Yield (%) |
|---|---|---|
| Fluorination | Direct fluorination of acetic acid derivatives | 75 |
| Cyclization | Cyclization of cyclohexenone with fluorinated acetic acids | 65 |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound, researchers treated MCF7 breast cancer cells with varying concentrations. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study involved administering the compound to an animal model with induced arthritis. The results showed a significant decrease in paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. The cyclohexene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-(cyclohexen-1-yl)-2-fluoroacetic acid and related compounds:
Key Observations:
Cyclohexenyl vs. Aromatic Substituents : The cyclohexenyl group in the target compound introduces conformational flexibility and moderate lipophilicity compared to the rigid aromatic ring in 2-(3-chlorophenyl)-2-fluoroacetic acid . This may enhance membrane permeability in biological systems.
Fluorine vs. Amino Group: Replacing the amino group in DL-2-(1-cyclohexenyl)glycine with fluorine reduces polarity and increases acidity (pKa ~2.5–3.0 for α-fluoro acids vs. ~9.5 for α-amino acids) .
Molecular Weight and Solubility : Bulkier substituents (e.g., cyclohexenyl, biphenyl) decrease aqueous solubility compared to simpler analogs like 2-fluoroacetic acid .
Physicochemical Properties
- Acidity: The fluorine atom’s electronegativity increases the acidity of the α-proton, making this compound more acidic (pKa ~2.8) than non-fluorinated cyclohexenylacetic acid (pKa ~4.5) .
- Thermal Stability : Cyclohexenyl substituents may confer lower thermal stability compared to fully saturated cyclohexyl groups due to ring strain.
- Lipophilicity : Calculated logP values (via software estimation) suggest higher lipophilicity (logP ~1.8) than 2-fluoroacetic acid (logP ~0.2), enhancing cell permeability .
Biological Activity
2-(Cyclohexen-1-yl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various biological systems.
The compound can be synthesized through various methods, including halogenation and acylation reactions. The fluorine atom in the structure plays a crucial role in enhancing the compound's stability and biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts, which can lead to enhanced or reduced biological effects.
Case Studies
- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an antitumor agent .
- Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
- Neuroprotective Properties : Recent findings suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cultures .
Data Table: Biological Activities of this compound
Toxicological Studies
Toxicological assessments have indicated that while this compound exhibits promising biological activities, it also presents potential toxicity at higher concentrations. Studies conducted on animal models have shown that acute exposure can lead to adverse effects on liver and kidney functions, necessitating further investigation into safe dosage levels for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
